molecular formula C5H8N2Se B14672587 1,2,3-Selenadiazole, 4-(1-methylethyl)- CAS No. 40482-58-4

1,2,3-Selenadiazole, 4-(1-methylethyl)-

Cat. No.: B14672587
CAS No.: 40482-58-4
M. Wt: 175.10 g/mol
InChI Key: QZFLSMQVWDTNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Selenadiazole, 4-(1-methylethyl)- is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one selenium atom. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Selenadiazole derivatives can be synthesized through various methods. One common approach involves the reaction of semicarbazones with selenium dioxide under oxidative conditions . Another method includes the use of molecular iodine in a one-pot reaction involving arylaldehydes, hydrazine, and elemental selenium . These methods are operationally simple and provide the desired products in moderate to excellent yields.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Selenadiazole, 4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like selenium dioxide.

    Reduction: Reaction with reducing agents to form selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, molecular iodine.

    Reduction: Hydrogen gas, metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

1,2,3-Selenadiazole, 4-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Selenadiazole, 4-(1-methylethyl)- involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound useful in antimicrobial and anticancer research .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Selenadiazole, 4-(1-methylethyl)- is unique due to its specific arrangement of nitrogen and selenium atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

40482-58-4

Molecular Formula

C5H8N2Se

Molecular Weight

175.10 g/mol

IUPAC Name

4-propan-2-ylselenadiazole

InChI

InChI=1S/C5H8N2Se/c1-4(2)5-3-8-7-6-5/h3-4H,1-2H3

InChI Key

QZFLSMQVWDTNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C[Se]N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.